

Comparative Efficacy of ST-1006 in MAPK/ERK Pathway Inhibition

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Compound of Interest

Compound Name: **ST-1006**
Cat. No.: **B611016**

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This guide provides a comparative analysis of **ST-1006**, a novel MEK1/2 inhibitor, against a leading alternative. The following sections detail the quantitative performance of **ST-1006** in key assays, the experimental protocols used to generate this data, and visualizations of the targeted biological pathway and experimental workflow.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of **ST-1006** was assessed by determining its half-maximal inhibitory concentration (IC₅₀) against purified MEK1 enzyme and in a cellular-based assay for proliferation. The results are compared with Trametinib, a well-established MEK inhibitor.

Compound	Target	Assay Type	IC ₅₀ (nM)
ST-1006	MEK1	Biochemical Kinase Assay	1.2
Trametinib	MEK1	Biochemical Kinase Assay	1.9
ST-1006	A375 Cell Line	Cell Proliferation Assay	5.8
Trametinib	A375 Cell Line	Cell Proliferation Assay	8.4

Table 1: Comparative IC50 values of **ST-1006** and Trametinib.

Experimental Protocols

1. MEK1 Biochemical Kinase Assay: The kinase activity of recombinant human MEK1 was measured using a fluorescence-based assay. The reaction was initiated by adding ATP to a mixture of MEK1 and a kinase-dead form of ERK2 (K52R) in the presence of varying concentrations of **ST-1006** or Trametinib. The mixture was incubated for 60 minutes at room temperature. Following incubation, a detection reagent containing an anti-phospho-ERK1/2 antibody was added. The resulting fluorescence signal, proportional to the amount of phosphorylated ERK2, was measured using a plate reader. IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.
2. Cell Proliferation Assay (MTS Assay): The A375 melanoma cell line, which harbors a BRAF V600E mutation leading to constitutive activation of the MAPK pathway, was used. Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the culture medium was replaced with a fresh medium containing serial dilutions of **ST-1006** or Trametinib. Cells were incubated for 72 hours. At the end of the incubation period, CellTiter 96® AQueous One Solution Reagent (MTS) was added to each well. After a 2-hour incubation, the absorbance at 490 nm was measured. The results were normalized to vehicle-treated controls, and IC50 values were determined from the dose-response curves.

Visualizations

The diagram below illustrates the canonical MAPK/ERK signaling cascade, highlighting the point of inhibition for **ST-1006**.

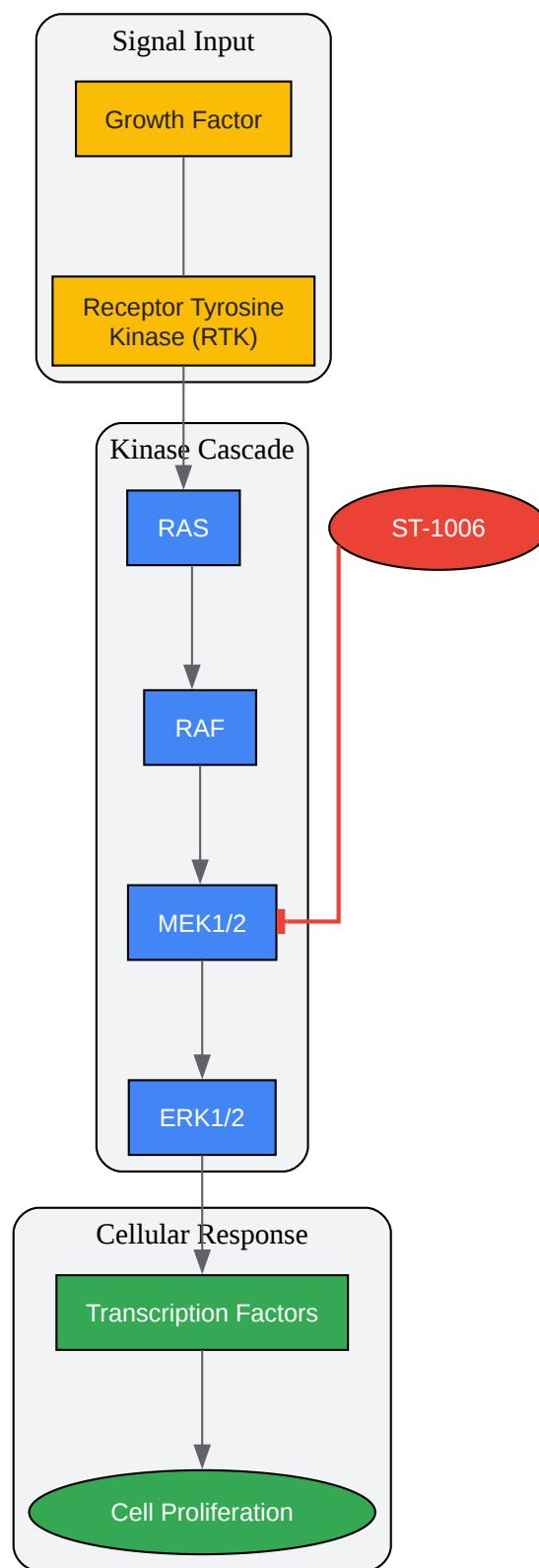
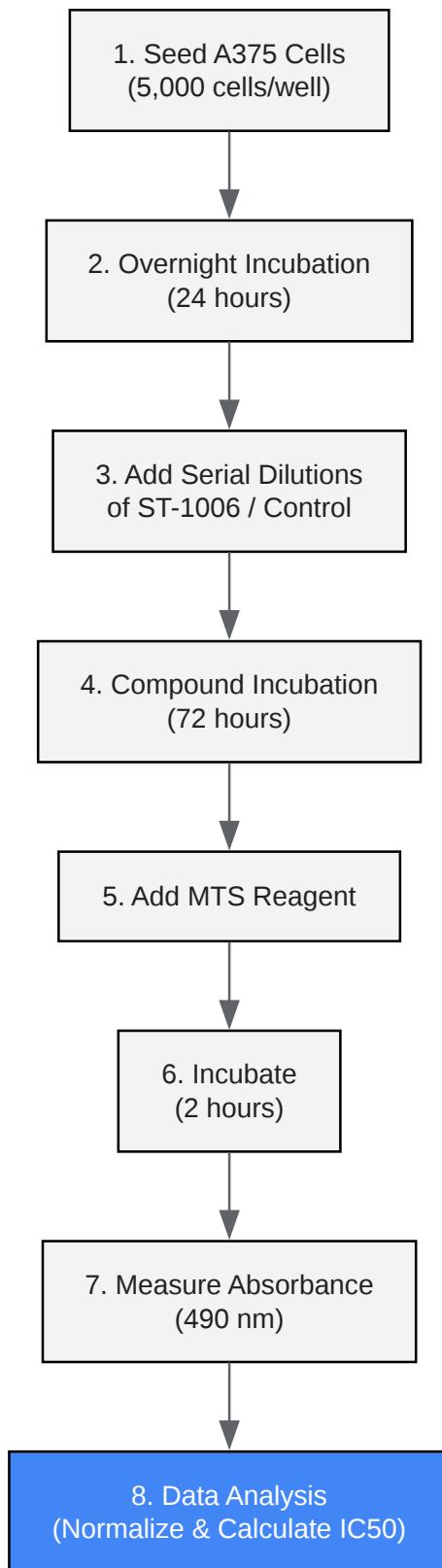
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Figure 1: **ST-1006** inhibits the MAPK/ERK signaling pathway at MEK1/2.

The following workflow outlines the key steps of the cell proliferation assay used to determine the cellular potency of **ST-1006**.



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Figure 2: Workflow for the MTS-based cell proliferation assay.

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